2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-8-16(23-27-12)22-17(25)11-28-20-21-15-9-13(2)29-18(15)19(26)24(20)10-14-6-4-3-5-7-14/h3-8,13H,9-11H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBUVTJPKOAJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.0 g/mol. The structure includes a thienopyrimidine moiety and an isoxazole derivative, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antitumor Activity
Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant antitumor activity. For instance, a related thienopyrimidine derivative demonstrated potent inhibition of cancer cell lines with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Antitumor Activity Comparison
2. Anti-inflammatory Effects
Compounds containing similar structural features have shown promising anti-inflammatory properties. For example, certain pyrimidine derivatives were reported to inhibit COX-2 activity effectively, with IC50 values around , suggesting that the compound may also possess anti-inflammatory capabilities .
The proposed mechanisms through which this compound exerts its effects include:
- Topoisomerase Inhibition : Compounds similar to this have been documented as effective topoisomerase inhibitors, preventing DNA replication in cancer cells .
- DNA Intercalation : The structural characteristics allow for intercalation into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the efficacy of thienopyrimidine derivatives in clinical settings:
- Case Study on Anticancer Activity : A study evaluated a series of thienopyrimidine derivatives against various cancer cell lines. The results showed that compounds with specific substitutions exhibited enhanced cytotoxicity compared to controls .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of similar compounds in animal models. Results indicated a significant reduction in inflammatory markers in treated groups compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:
- Thienopyrimidine Ring : Essential for anticancer activity.
- Isoxazole Moiety : Contributes to anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally analogous derivatives (Table 1), focusing on heterocyclic variations, substituents, and molecular properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to ; †Estimated by replacing thiazole (S) with isoxazole (O/N).
Key Observations:
Core Heterocycle: The target compound and –12 derivatives share the thieno[3,2-d]pyrimidine core, whereas the compound in uses a simpler dihydropyrimidine scaffold.
Heterocyclic Substituent: The 5-methylisoxazol-3-yl group in the target compound differs from the thiazole derivatives in and . Isoxazoles (O/N) vs.
Molecular Weight : The target compound (~430.6) is heavier than the thiazol-2-yl analog (416.5) due to the methylisoxazole group, which may affect solubility and bioavailability .
Bioactivity Considerations
The 5-methylisoxazole moiety may enhance metabolic stability compared to thiazole derivatives, as seen in other drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
